molecular formula C21H25N3O4S B2983966 N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923250-18-4

N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2983966
CAS No.: 923250-18-4
M. Wt: 415.51
InChI Key: UCBIWPNMUSPPQT-UHFFFAOYSA-N
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Description

N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole-derived sulfonamide compound characterized by a dihydropyrazole core substituted with a 2-ethoxyphenyl group at position 5, a propanoyl group at position 1, and a methanesulfonamide-linked phenyl ring at position 2.

Properties

IUPAC Name

N-[2-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-21(25)24-19(16-11-7-9-13-20(16)28-5-2)14-18(22-24)15-10-6-8-12-17(15)23-29(3,26)27/h6-13,19,23H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBIWPNMUSPPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, with CAS number 923250-18-4, is a compound that belongs to the pyrazole class of compounds. Pyrazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing on various studies and findings.

  • Molecular Formula : C21_{21}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 415.5 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structure, which allows it to interact with various biological targets. The following sections detail its pharmacological effects.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole compounds can inhibit key pathways involved in cancer progression, such as:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have been noted for their ability to inhibit the BRAF(V600E) mutation associated with melanoma.
  • EGFR Inhibition : Compounds similar to this compound have shown potential in inhibiting the epidermal growth factor receptor (EGFR), a target in various cancers .

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways by:

  • Inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related pyrazole derivatives have demonstrated:

  • Broad-spectrum Activity : Certain pyrazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives helps in predicting their biological activity. Key observations include:

  • Substituents on the Pyrazole Ring : Modifications at specific positions can enhance or diminish activity.
  • Linker Variations : The presence of different functional groups can alter pharmacokinetics and bioavailability.

Case Studies

Several case studies highlight the efficacy of pyrazole compounds similar to this compound:

StudyCompound TestedBiological EffectFindings
Pyrazole Derivative AAntitumorSignificant inhibition of tumor growth in vitro
Isoxazole PyrazoleAntifungalEffective against multiple fungal strains
Pyrazole CAnti-inflammatoryReduced markers of inflammation in animal models

Comparison with Similar Compounds

N-{3-[1-(2-methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • Key Differences: The phenyl ring at position 5 is substituted with a 3-nitro group (–NO₂), a strong electron-withdrawing group, instead of 2-ethoxy (–OCH₂CH₃). The propanoyl group is replaced by a 2-methoxyacetyl moiety.
  • Implications: The nitro group may enhance electrophilicity, affecting reactivity in nucleophilic environments. Increased polarity due to –NO₂ could reduce membrane permeability compared to the ethoxy analog .

N-{2-[5-(2-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • Key Differences :
    • The 2-ethoxyphenyl group is replaced by a 2-hydroxyphenyl (–OH) substituent.
  • Reduced steric bulk compared to ethoxy may alter binding interactions in biological systems .

N-(3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • Key Differences :
    • Substituent at position 5 is 2-methoxyphenyl (–OCH₃) instead of 2-ethoxyphenyl.
  • Implications :
    • The shorter methoxy group reduces steric hindrance while retaining electron-donating effects.
    • Commercial availability (ECHEMI) suggests utility as a biochemical intermediate .

Halogen-Substituted Analogs

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

  • Key Differences :
    • Contains 3-chlorophenylsulfonyl and 2-fluorophenyl groups.
    • Ethanesulfonamide replaces methanesulfonamide.
  • The bulkier ethanesulfonamide may impact pharmacokinetics .

Heterocyclic Modifications

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Key Differences :
    • The sulfonamide group is replaced by a carbothioamide (–C(S)NH₂).
    • A 1,2,3-triazole ring is incorporated into the structure.
  • Implications :
    • The triazole ring may improve metabolic stability due to resistance to oxidative degradation.
    • Carbothioamide could modulate metal-binding properties .

Sulfonamide and Core Modifications

N-(3-{5-[4-(Dimethylamino)phenyl]-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide

  • Key Differences: The 2-ethoxyphenyl group is replaced by 4-(dimethylamino)phenyl (–N(CH₃)₂). An additional methylsulfonyl group is present at position 1.
  • Implications: The dimethylamino group is strongly electron-donating, enhancing solubility in acidic environments. Dual sulfonamide groups may influence protein binding through enhanced electrostatic interactions .

Structural and Property Comparison Table

Compound Name / Identifier Substituent at Position 5 Core Modification Molecular Formula Molecular Weight (g/mol) Notable Properties
Target : N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-ethoxyphenyl (–OCH₂CH₃) Propanoyl at position 1 C₂₂H₂₅N₃O₄S 451.52 Electron-donating ethoxy group
N-{3-[1-(2-methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 3-nitrophenyl (–NO₂) 2-methoxyacetyl at position 1 C₂₀H₂₀N₄O₇S 460.46 High polarity due to –NO₂
N-{2-[5-(2-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-hydroxyphenyl (–OH) None C₁₉H₂₁N₃O₄S 387.45 Enhanced hydrogen bonding
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 2-fluorophenyl (–F) 3-chlorophenylsulfonyl at position 1 C₂₄H₂₂ClFN₂O₄S₂ 560.06 Halogen-enhanced hydrophobicity
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-fluorophenyl (–F) Triazole and carbothioamide C₂₆H₂₄FN₅S 473.57 Potential metabolic stability
N-(3-{5-[4-(Dimethylamino)phenyl]-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide 4-(dimethylamino)phenyl Dual sulfonamide groups C₂₀H₂₅N₅O₄S₂ 487.57 Improved solubility in acidic media

Key Research Findings and Implications

Electron-Donating vs. In contrast, nitro or halogen groups may favor binding to hydrophobic regions .

Hydrogen-Bonding Capacity :

  • Hydroxyphenyl analogs (e.g., ) exhibit superior solubility in aqueous media, making them candidates for formulations requiring high bioavailability .

Metabolic Stability :

  • Triazole-containing derivatives () resist oxidative degradation, a critical factor in drug design .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or propanoyl precursors under reflux conditions. Key parameters include:

  • Catalyst selection : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency by promoting keto-enol tautomerism .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures aid in crystallization .
  • Temperature control : Maintaining 80–100°C minimizes side reactions (e.g., over-oxidation) .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyrazole ring conformation (mean C–C bond precision: 0.002–0.004 Å) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm; sulfonamide NH at δ 10.2 ppm) .
  • IR spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretches at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclocondensation .
  • Temperature gradients : Lower temperatures (0–25°C) reduce racemization in prochiral intermediates .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns separates enantiomers (e.g., elution with hexane/isopropanol) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing ethoxyphenyl with fluorophenyl) to isolate activity trends .
  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, IC₅₀ protocols) to minimize variability .
  • Meta-analysis : Compare crystallographic data (e.g., torsion angles) with bioactivity to identify conformation-dependent effects .

Q. How can low aqueous solubility be addressed in pharmacological assays?

  • Co-solvent systems : Use PEG-400 or cyclodextrin derivatives to enhance solubility without altering bioactivity .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the sulfonamide or propanoyl moiety .
  • Crystal engineering : Modify packing motifs (e.g., via halogen bonding) to improve dissolution rates .

Q. What computational approaches validate the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on sulfonamide H-bonding with Arg120 .
  • Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates robust binding) .
  • QSAR modeling : Corrogate electronic descriptors (e.g., Hammett σ values) with anti-inflammatory activity .

Q. How do substituents influence the compound’s stability and reactivity?

  • Electron-withdrawing groups : Nitro or sulfonamide substituents increase oxidative stability but reduce nucleophilic attack susceptibility .
  • Steric effects : Bulky groups (e.g., 4-methylphenyl) hinder ring puckering, altering dihydro-pyrazole reactivity .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic substitution .

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